N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide
Description
N-[2-({[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide is a synthetic small molecule featuring a pyrrolidin-5-one core substituted with a 4-fluorophenyl group at the 1-position. This core is linked via a carbonyl-aminoethyl spacer to an indole-5-carboxamide moiety. The compound’s structure combines pharmacophoric elements commonly associated with bioactivity, including the fluorinated aromatic ring (enhancing metabolic stability and membrane permeability) and the indole scaffold (a privileged structure in drug discovery due to its interaction with diverse biological targets).
Properties
Molecular Formula |
C22H21FN4O3 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-[2-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-5-carboxamide |
InChI |
InChI=1S/C22H21FN4O3/c23-17-2-4-18(5-3-17)27-13-16(12-20(27)28)22(30)26-10-9-25-21(29)15-1-6-19-14(11-15)7-8-24-19/h1-8,11,16,24H,9-10,12-13H2,(H,25,29)(H,26,30) |
InChI Key |
FLDRDPBWCZUHFX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCCNC(=O)C3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid with 2-aminoethyl-1H-indole-5-carboxamide under specific conditions. The reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of 1-(4-fluorophenyl)-5-hydroxypyrrolidine derivatives.
Substitution: Formation of 4-substituted phenyl derivatives.
Scientific Research Applications
N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. For instance, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, leading to altered cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The presence of a 4-fluorophenyl group in the target compound and analogs (e.g., ) introduces electron-withdrawing effects, stabilizing the amide bond and altering π-π stacking interactions.
Biological Activity
N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide is a complex organic compound notable for its intricate structure, which includes an indole ring, a pyrrolidinone moiety, and a fluorophenyl group. Its molecular formula is C24H26N4O4, with a molecular weight of 434.5 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Features
The unique structural aspects of this compound contribute to its interaction with various biological targets. The presence of the indole core is significant due to the wide range of bioactivities associated with indole-containing compounds, including anticancer, anti-inflammatory, and antimicrobial properties.
| Structural Feature | Description |
|---|---|
| Indole Ring | Core structure known for diverse biological activities |
| Pyrrolidinone Moiety | Enhances interaction with biological targets |
| Fluorophenyl Group | May affect pharmacokinetics and biological activity |
Biological Activity
Preliminary studies suggest that this compound exhibits promising biological activities:
-
Anticancer Activity :
- In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, flow cytometry analyses indicated that it accelerates apoptosis in MCF cell lines in a dose-dependent manner .
- Animal studies demonstrated significant tumor growth suppression in mice treated with this compound, suggesting its potential as an anticancer agent .
-
Mechanism of Action :
- The compound functions by binding to specific receptors and enzymes involved in cancer progression. Its mechanism may involve the modulation of pathways related to cell survival and proliferation, although further research is needed to elucidate these pathways fully.
- Additional Therapeutic Potential :
Case Studies
Several studies have explored the biological activity of similar compounds within the same structural class:
- Study on Indole Derivatives : A review highlighted various indole-based compounds showing anticancer activity against multiple human cancer cell lines (e.g., H460, A549). The study emphasized the importance of structural variations in enhancing biological efficacy .
- Comparative Analysis : A comparative study involving similar compounds revealed that modifications in substituents significantly affect biological activity. For instance, derivatives with different functional groups showed varied IC50 values against cancer cells, indicating that structural optimization is crucial for enhancing therapeutic potential .
Synthesis
The synthesis of this compound involves multiple steps that ensure high purity suitable for biological testing:
- Starting Materials : The synthesis typically begins with readily available indole derivatives and pyrrolidinone precursors.
- Reactions : Key reactions include amide formation and carbonyl group modifications to achieve the desired structure.
- Purification : Final products are purified using chromatographic techniques to isolate the active compound from by-products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
